Propanamide, N,N-diethyl-3-(methylamino)-

Description

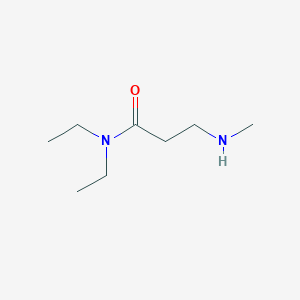

Propanamide, N,N-diethyl-3-(methylamino)-, is a substituted propanamide derivative characterized by a diethylamide group (-CON(C₂H₅)₂) and a methylamino (-NHCH₃) substituent on the propane backbone. Key features include:

- Molecular Formula: Likely C₈H₁₈N₂O (inferred from structural analogs).

- Functional Groups: Amide (N,N-diethyl) and secondary amine (methylamino).

- Potential Applications: Based on analogs, it may exhibit biological activity in neurological or pesticidal contexts .

Structure

3D Structure

Properties

CAS No. |

90203-25-1 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N,N-diethyl-3-(methylamino)propanamide |

InChI |

InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7-9-3/h9H,4-7H2,1-3H3 |

InChI Key |

AAXAUBCKEQWDFI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCNC |

Origin of Product |

United States |

Preparation Methods

Key Considerations:

-

Stoichiometry : Two equivalents of diethylamine are typically used to neutralize HCl and drive the reaction to completion.

-

Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) or alcohols (e.g., methanol) enhance reaction efficiency.

-

Temperature : Reactions are conducted at 0–50°C to minimize side reactions.

Reaction Optimization and Conditions

Synthesis Protocols

Protocol 1: Direct Coupling

Protocol 2: Two-Step Amination

-

Step 1 : React propanoyl chloride with diethylamine (2 equiv) in THF at 40°C to form N,N-diethylpropanamide.

-

Step 2 : Introduce methylamine (1 equiv) at 25°C to achieve 3-methylamino substitution.

-

Workup : Filter salts, distill, or use column chromatography.

Side Reactions and Mitigation

Characterization and Purity

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-diethyl-3-(methylamino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides and nitriles.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Produces amides and nitriles.

Reduction: Yields primary or secondary amines.

Substitution: Results in various substituted amides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Organic Synthesis : This compound serves as a reagent in the formation of amides and other nitrogen-containing compounds. It is particularly valuable in synthesizing complex organic molecules due to its ability to participate in various chemical reactions such as acylation and amidation.

2. Biology

- Enzyme Modulation : Propanamide, N,N-diethyl-3-(methylamino)- has been studied for its role in modulating enzyme activity. It can enhance the uptake of certain drugs in cancer cells by inhibiting drug efflux pumps like P-glycoprotein (P-gp), which is crucial for improving the efficacy of chemotherapeutic agents.

3. Industry

- Surfactants and Polymers : The compound is utilized in producing surfactants and polymers, contributing to various industrial applications including detergents and emulsifiers.

Enzyme Interactions

Research has demonstrated that Propanamide, N,N-diethyl-3-(methylamino)- can significantly affect enzyme kinetics:

- Study on P-Glycoprotein Interaction :

- Cell Lines Used : Human cervical carcinoma (KB-8-5) and murine lymphosarcoma (RLS40).

- Results : The compound increased the uptake of Rhodamine 123 by 10.2-fold in KB-8-5 cells (p < 0.05) and 15.6-fold in RLS40 cells.

Toxicity Assessment

A toxicity study indicated that:

- Acute Oral Toxicity : LD50 greater than 2000 mg/kg suggests low toxicity.

- Dermal Irritation : No significant irritation observed.

Anticancer Potential

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 1.95 |

| Compound B | HCT-116 (Colon Cancer) | 2.36 |

| Compound C | PC-3 (Prostate Cancer) | 3.45 |

Mechanism of Action

The mechanism of action of Propanamide, N,N-diethyl-3-(methylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and substituents of Propanamide, N,N-diethyl-3-(methylamino)- with related compounds:

| Compound Name | Molecular Formula | Amide Substituent | Amine Substituent | Key Structural Differences |

|---|---|---|---|---|

| Propanamide, N,N-diethyl-3-(methylamino)- | C₈H₁₈N₂O (inferred) | N,N-diethyl | 3-(methylamino) | Unique diethylamide + methylamino combo |

| Propanamide, 3-(dimethylamino)-N,N-dimethyl | C₇H₁₆N₂O | N,N-dimethyl | 3-(dimethylamino) | Smaller substituents (methyl vs. ethyl) |

| N,N-Diethyl-2-(1-naphthalenyloxy)propanamide (Napropamide) | C₁₈H₂₃NO₂ | N,N-diethyl | 2-(1-naphthalenyloxy) | Bulky aromatic group replaces amine |

| N-Methyl-3-(methylamino)propanamide hydrochloride | C₅H₁₂ClN₂O | N-methyl | 3-(methylamino) + HCl | Hydrochloride salt enhances solubility |

| N,N-Dimethyl-3-[4-[1-(methylamino)ethyl]piperidin-1-yl]propanamide | C₁₃H₂₇N₃O | N,N-dimethyl | Piperidine + methylamino | Cyclic amine introduces rigidity |

Physicochemical Properties

- Napropamide’s naphthalenyloxy group () adds significant hydrophobicity, making it suitable for pesticidal coatings .

- Solubility: Hydrochloride salts (e.g., N-Methyl-3-(methylamino)propanamide hydrochloride, ) exhibit higher water solubility due to ionic character, critical for pharmaceutical formulations .

Key Research Insights

- Bulky groups (e.g., naphthalenyloxy in ) enhance pesticidal longevity but may limit blood-brain barrier penetration .

Data Table: Comparative Properties

| Property | Target Compound | 3-(Dimethylamino)-N,N-dimethyl Propanamide | Napropamide |

|---|---|---|---|

| Molecular Weight | ~158.24 g/mol | 144.22 g/mol | 285.39 g/mol |

| LogP (Predicted) | ~1.8 | ~0.9 | ~3.5 |

| Solubility in Water | Low | Moderate | Very Low |

| Biological Half-Life (Est.) | Moderate (CNS applications) | High (metabolic stability) | High (pesticidal use) |

Biological Activity

Propanamide, N,N-diethyl-3-(methylamino)-, also known by its chemical formula C8H18N2O, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

IUPAC Name: N,N-diethyl-3-(methylamino)propanamide

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a propanamide backbone with diethyl and methylamino substituents, which contribute to its unique biological properties.

The biological activity of Propanamide, N,N-diethyl-3-(methylamino)- is primarily attributed to its interactions with various biomolecules. It is believed to act as an inhibitor or modulator of specific enzymes and receptors:

- Enzyme Interaction: The compound may bind to enzymes involved in metabolic pathways, altering their activity and potentially leading to therapeutic effects.

- Receptor Modulation: It has been suggested that this compound might interact with neurotransmitter receptors, including those in the central nervous system (CNS), which could influence behaviors such as pain perception and mood regulation.

Biological Activities

Research indicates that Propanamide, N,N-diethyl-3-(methylamino)- exhibits a range of biological activities:

- Antinociceptive Activity: Studies have shown that compounds similar to Propanamide can produce analgesic effects comparable to traditional pain relievers.

- Antioxidant Properties: The compound may exhibit antioxidant activity, reducing oxidative stress in cellular environments.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antinociceptive | Pain relief comparable to morphine | |

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neuronal cells |

Case Study 1: Analgesic Effects

A study conducted on animal models demonstrated that Propanamide derivatives exhibited significant antinociceptive effects. The tetrad test showed reduced spontaneous activity and pain response in treated subjects compared to controls.

Case Study 2: Neuroprotection

In vitro studies indicated that Propanamide, N,N-diethyl-3-(methylamino)- could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease.

Research Findings

Recent research has focused on the synthesis and characterization of Propanamide derivatives. These studies highlight the importance of structural modifications in enhancing biological activity:

- Synthesis Pathways: Various synthetic routes have been explored to improve yield and purity.

- Structure-Activity Relationship (SAR): Investigations into how different substituents affect biological activity have provided insights into optimizing therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N,N-diethyl-3-(methylamino)propanamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Knoevenagel reactions using aldehydes and cyanoacetamides under basic conditions (e.g., NaOH in ethanol) yield acrylamide derivatives, which can be further modified. Optimizing reaction time (e.g., 6–12 hours) and temperature (60–80°C) improves yield, as demonstrated in analogous syntheses of related propanamides .

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can impurities such as stereoisomers or byproducts be isolated and characterized during synthesis?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) effectively separate stereoisomers. For characterization, employ a combination of elemental analysis, X-ray diffraction (for crystalline products), and infrared spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What spectroscopic techniques are critical for structural elucidation of N,N-diethyl-3-(methylamino)propanamide derivatives?

- Methodology : Use ¹H/¹³C NMR to resolve methylamino (–N(CH₃)) and diethylamide (–N(C₂H₅)₂) groups. For complex stereochemistry, NOESY or COSY experiments clarify spatial arrangements. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides definitive stereochemical assignments .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of N,N-diethyl-3-(methylamino)propanamide in nucleophilic acyl substitution?

- Methodology : Computational studies (DFT or molecular dynamics) model transition states to predict regioselectivity. Experimentally, vary substituents (e.g., electron-withdrawing groups on the aromatic ring) and monitor reaction rates via kinetic assays. Compare activation energies using Arrhenius plots .

- Data Contradictions : Conflicting NMR data for stereoisomers may arise from dynamic effects (e.g., rotamer interconversion). Use low-temperature NMR or chiral shift reagents to resolve ambiguities .

Q. What strategies mitigate degradation of N,N-diethyl-3-(methylamino)propanamide under oxidative or hydrolytic conditions?

- Methodology : Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify degradation pathways. LC-MS/MS detects oxidative products (e.g., N-oxide formation). Stabilizers like antioxidants (BHT) or pH buffers (phosphate, pH 6–7) reduce decomposition .

Q. How can enantioselective synthesis of chiral N,N-diethyl-3-(methylamino)propanamide derivatives be achieved?

- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. What role does N,N-diethyl-3-(methylamino)propanamide play in modulating biological targets, and how can SAR studies be designed?

- Methodology : Screen analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR assays. SAR analysis correlates substituent polarity/logP with binding affinity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with methylamino groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.